

# The Unveiled Story of Cianopramine (Ro 11-2465): A Technical Deep Dive

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## Compound of Interest

Compound Name: *Cianopramine*

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## Abstract

**Cianopramine** (Ro 11-2465), also known as 3-cyanoimipramine, is a tricyclic antidepressant (TCA) developed by Hoffmann-La Roche.[1][2] Characterized as a potent and selective serotonin reuptake inhibitor (SSRI), it was investigated for the treatment of depression but was ultimately never marketed.[2][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological profile of **Cianopramine**, including detailed experimental protocols and quantitative data analysis.

## Discovery and History

The development of **Cianopramine** (Ro 11-2465) emerged from the extensive research into tricyclic antidepressants conducted by Hoffmann-La Roche in the mid to late 20th century. Following the serendipitous discovery of the antidepressant properties of iproniazid in 1951, the company dedicated significant resources to the development of novel psychotropic agents.[1][4] The "Ro" designation in its development code, Ro 11-2465, signifies its origin within the Hoffmann-La Roche research program.

**Cianopramine** was synthesized as a derivative of imipramine, the first-in-class TCA.[2] The key structural modification was the introduction of a cyano (-CN) group at the 3-position of the dibenz[b,f]azepine ring. This modification was intended to alter the pharmacological profile of the parent compound, potentially enhancing its selectivity and reducing side effects.

Early preclinical and clinical investigations in the 1980s confirmed that **Cianopramine** was a potent and selective inhibitor of serotonin (5-HT) uptake.[3] Clinical trials demonstrated its efficacy in treating depression, with a side effect profile that was notably less anticholinergic than that of established TCAs like amitriptyline.[5] Despite these promising findings, **Cianopramine** did not proceed to market for reasons that have not been publicly detailed.

## Synthesis of Cianopramine (Ro 11-2465)

The synthesis of **Cianopramine** can be conceptualized as a two-part process: the formation of the core tricyclic structure, 3-cyano-10,11-dihydro-5H-dibenz[b,f]azepine (also known as 3-cyanoiminodibenzyl), followed by the attachment of the dimethylaminopropyl side chain.

### Synthesis of 3-Cyanoiminodibenzyl

A plausible synthetic route for this key intermediate, based on patent literature, involves the cyanation of 3-chloroiminodibenzyl.

Experimental Protocol:

- **Reaction Setup:** To a solution of 3-chloro-iminodibenzyl in N-methyl-2-pyrrolidone (NMP), add sodium cyanide (NaCN) and nickel(II) bromide trihydrate ( $\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$ ).
- **Microwave Irradiation:** Subject the reaction mixture to microwave irradiation at 200°C for 30 minutes.
- **Work-up:** After cooling to room temperature, dilute the mixture with ethyl acetate and wash repeatedly with saturated aqueous sodium chloride.
- **Purification:** The resulting crude product can be purified by column chromatography to yield 3-cyano-iminodibenzyl.

### Alkylation and Formation of Cianopramine

The final step involves the N-alkylation of 3-cyanoiminodibenzyl with the dimethylaminopropyl side chain.

Experimental Protocol:

- Deprotonation: Treat a solution of 3-cyanoiminodibenzyl in an anhydrous aprotic solvent (e.g., tetrahydrofuran) with a strong base such as sodium hydride (NaH) to form the corresponding anion.
- Alkylation: Add 3-(dimethylamino)propyl chloride hydrochloride to the reaction mixture. The hydrochloride salt is typically used for stability and can be neutralized in situ or prior to the reaction.
- Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion.
- Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude **Cianopramine** can then be purified by crystallization or column chromatography.

## Pharmacological Profile

**Cianopramine**'s primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[3]

## Receptor and Transporter Binding Affinity

While a complete set of  $K_i$  values across a wide range of receptors is not readily available in the public domain for this unmarketed compound, the existing data and qualitative descriptions from various studies allow for the construction of a binding profile.

Target	Affinity/Activity	Reference
Serotonin Transporter (SERT)	Potent Inhibitor	[3]
Norepinephrine Transporter (NET)	Weak Inhibitor	[3]
Dopamine Transporter (DAT)	Not a significant inhibitor	[6]
Muscarinic Acetylcholine Receptors	Low Affinity	[5]
Histamine H <sub>1</sub> Receptors	Lower affinity than traditional TCAs	[7]
α <sub>1</sub> -Adrenergic Receptors	Weak Antagonist	[3]
Postsynaptic 5-HT <sub>2</sub> Receptors	Weak Antagonist	[2]

## In Vitro and In Vivo Pharmacology

### 3.2.1. Serotonin Uptake Inhibition

Studies in human platelets have demonstrated **Cianopramine**'s potent inhibition of serotonin uptake.

#### Experimental Protocol: Platelet Serotonin Uptake Assay

- Platelet Rich Plasma (PRP) Preparation: Obtain whole blood from healthy volunteers and centrifuge at a low speed to obtain PRP.
- Incubation: Incubate PRP with varying concentrations of **Cianopramine** or placebo.
- Radiolabeling: Add <sup>14</sup>C-labeled serotonin (<sup>14</sup>C-5-HT) to the PRP and incubate to allow for uptake.
- Termination of Uptake: Stop the uptake process by rapid cooling and centrifugation to pellet the platelets.

- Quantification: Lyse the platelets and measure the amount of incorporated  $^{14}\text{C}$ -5-HT using liquid scintillation counting.
- Data Analysis: Calculate the percentage inhibition of 5-HT uptake at different drug concentrations to determine the  $\text{IC}_{50}$  value.

#### Results of Serotonin Uptake Inhibition in Human Platelets (Ex Vivo)[3]

Dose of Cianopramine	% Inhibition (2 hours post-dose)	% Inhibition (24 hours post-dose)
0.5 mg	57% $\pm$ 12%	27% $\pm$ 13%
1 mg	59% $\pm$ 10%	41% $\pm$ 13%
2 mg	80% $\pm$ 2%	52% $\pm$ 10%

#### 3.2.2. Postsynaptic Serotonin Receptor Antagonism

**Cianopramine** also exhibits weak antagonist properties at postsynaptic serotonin receptors.

##### Experimental Protocol: Quipazine-Induced Head Twitch Test in Rats

- Animal Preparation: Acclimate male rats to the testing environment.
- Drug Administration: Administer **Cianopramine** or a vehicle control intraperitoneally.
- Agonist Challenge: After a set pretreatment time, administer the serotonin agonist quipazine.
- Behavioral Observation: Observe and count the number of head twitches for a defined period.
- Data Analysis: Calculate the dose of **Cianopramine** required to reduce the number of head twitches by 50% ( $\text{ID}_{50}$ ).

## Pharmacokinetics

Detailed pharmacokinetic studies on **Cianopramine** are not extensively published. However, as a tricyclic antidepressant, its pharmacokinetic profile can be expected to share

characteristics with other members of its class.[\[8\]](#)[\[9\]](#)[\[10\]](#)

### General Pharmacokinetic Properties of Tricyclic Antidepressants

Parameter	Typical Range/Characteristic
Absorption	Well absorbed orally
Bioavailability	40-50% due to first-pass metabolism
Protein Binding	High
Volume of Distribution	Large (5-30 L/kg)
Metabolism	Extensive hepatic metabolism via CYP450 enzymes (e.g., CYP2D6, CYP2C19)
Active Metabolites	Common (e.g., desmethyl metabolites)
Elimination Half-life	Long (typically 24 hours or more)
Excretion	Primarily as metabolites in urine

**Cianopramine** is known to have an active N-desmethyl metabolite, Ro 12-5419 (desmethy**l**cianopramine).[\[8\]](#)

## Clinical Studies

A notable clinical trial compared the efficacy and tolerability of **Cianopramine** with amitriptyline and a placebo in depressed patients.

Study Design: Double-blind, placebo-controlled trial. Participants: 60 patients with depressive episodes (DSM-III criteria). Treatment Groups:

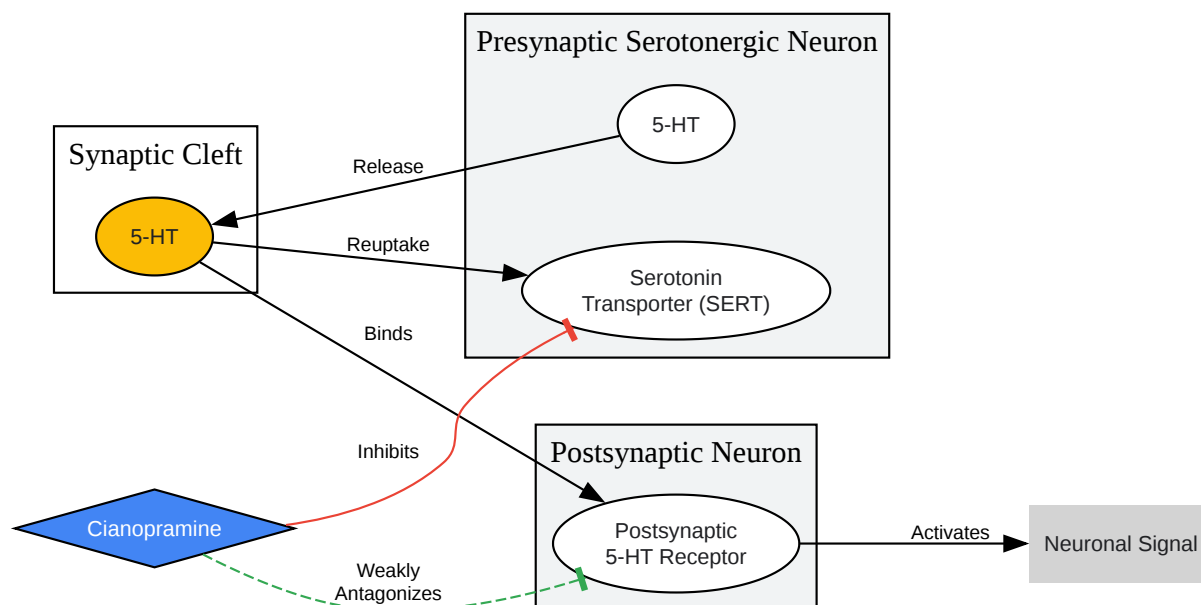
- **Cianopramine** (n=20)
- Amitriptyline (n=20)
- Placebo (n=20)

Key Findings:[\[5\]](#)

Treatment Group	Mean Daily Dose	Efficacy (vs. Placebo)	Anticholinergic Side Effects
Cianopramine	3.3 ± 0.6 mg	Statistically Superior (p < 0.02)	Comparable to Placebo
Amitriptyline	86.4 ± 21 mg	Statistically Superior (p < 0.02)	Significantly Higher than Placebo and Cianopramine

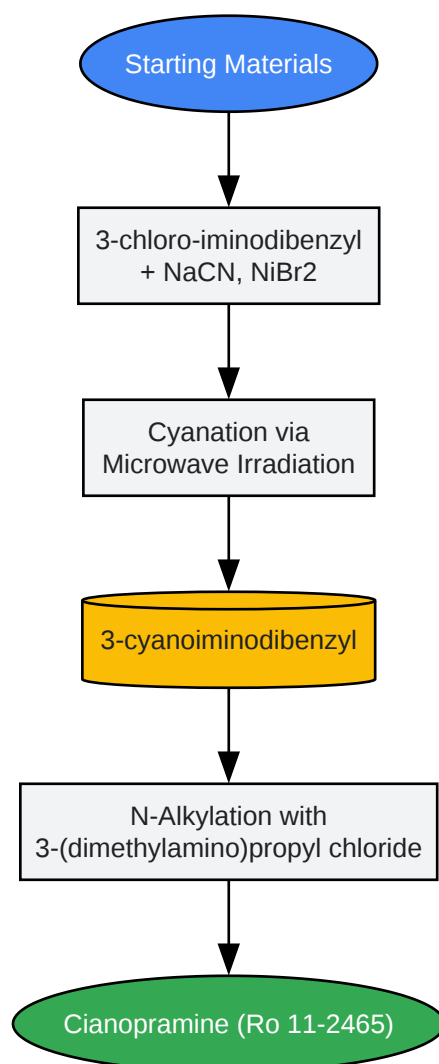
The study concluded that **Cianopramine** was a promising new antidepressant with a favorable side-effect profile.[5]

## Visualizations



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Caption: Primary mechanism of action of **Cianopramine**.



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Caption: Simplified synthetic workflow for **Cianopramine**.

## Conclusion

**Cianopramine** (Ro 11-2465) represents a noteworthy chapter in the history of antidepressant development. As a potent and selective serotonin reuptake inhibitor with a favorable side-effect profile compared to its tricyclic predecessors, it held considerable therapeutic promise. While the reasons for its discontinuation remain unpublished, the study of **Cianopramine** provides valuable insights into the structure-activity relationships of tricyclic antidepressants and the ongoing quest for more effective and tolerable treatments for depressive disorders. This technical guide consolidates the available scientific literature to serve as a resource for researchers and professionals in the field of drug discovery and development.



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## References

- 1. Roche - Wikipedia [en.wikipedia.org]
- 2. US4138482A - 3-Cyano-N-(N,N-dimethylaminopropyl)-iminodibenzyl and salts thereof - Google Patents [patents.google.com]
- 3. droracle.ai [droracle.ai]
- 4. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolism of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
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